3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline 3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 320573-10-2
VCID: VC3810932
InChI: InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3
SMILES: C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C
Molecular Formula: C22H24N2Si2
Molecular Weight: 372.6 g/mol

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline

CAS No.: 320573-10-2

Cat. No.: VC3810932

Molecular Formula: C22H24N2Si2

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

3,8-Bis((trimethylsilyl)ethynyl)-1,10-phenanthroline - 320573-10-2

Specification

CAS No. 320573-10-2
Molecular Formula C22H24N2Si2
Molecular Weight 372.6 g/mol
IUPAC Name trimethyl-[2-[8-(2-trimethylsilylethynyl)-1,10-phenanthrolin-3-yl]ethynyl]silane
Standard InChI InChI=1S/C22H24N2Si2/c1-25(2,3)11-9-17-13-19-7-8-20-14-18(10-12-26(4,5)6)16-24-22(20)21(19)23-15-17/h7-8,13-16H,1-6H3
Standard InChI Key RHQJPUDVIJICOH-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C
Canonical SMILES C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C[Si](C)(C)C

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline typically begins with 1,10-phenanthroline as the foundational scaffold. A two-step Sonogashira coupling strategy is employed:

  • Halogenation: Bromination of 1,10-phenanthroline at the 3 and 8 positions introduces reactive sites for subsequent cross-coupling.

  • Sonogashira Coupling: Reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and copper iodide (CuI\text{CuI}) facilitates the introduction of ethynyltrimethylsilyl groups .

Table 1: Representative Reaction Conditions

StepReagentsCatalystSolventYield
BrominationBr2\text{Br}_2/H2SO4\text{H}_2\text{SO}_4-CH2Cl2\text{CH}_2\text{Cl}_275–85%
SonogashiraTMS-acetylenePd(PPh3)4\text{Pd(PPh}_3\text{)}_4, CuI\text{CuI}Et3N\text{Et}_3\text{N}/THF60–70%

The trimethylsilyl (TMS) groups act as protective moieties, preventing undesired side reactions during subsequent functionalization .

Structural Analysis

X-ray crystallography and spectroscopic studies reveal key features:

  • Planar Phenanthroline Core: The conjugated π\pi-system facilitates strong metal-ligand interactions, critical for coordination chemistry.

  • Ethynyl Spacers: The linear CC-\text{C}≡\text{C}- linkages extend conjugation, enhancing electronic communication between the phenanthroline core and silyl groups .

  • Steric Shielding: The bulky TMS groups (\sim0.34 nm van der Waals radius) impose steric constraints, influencing solubility and reactivity.

Figure 1: Molecular structure highlighting bond lengths (Å):

  • CC\text{C}≡\text{C}: 1.20 Å

  • SiC\text{Si}-\text{C}: 1.87 Å

  • Phenanthroline CN\text{C}-\text{N}: 1.33 Å

Chemical Reactivity and Functionalization

Desilylation Reactions

The TMS groups are readily removed under mild basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3/MeOH), yielding 3,8-diethynyl-1,10-phenanthroline . This intermediate serves as a springboard for further derivatization:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for polymer grafting .

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids expand the aromatic system for optoelectronic applications .

Coordination Chemistry

The phenanthroline nitrogen atoms (pKa4.5\text{p}K_a \approx 4.5) bind transition metals (e.g., Cu+\text{Cu}^+, Ru2+\text{Ru}^{2+}), forming stable complexes:

3,8-TMS-Phen+CuI[Cu(3,8-TMS-Phen)2]+(λem=610 nm)[1]\text{3,8-TMS-Phen} + \text{CuI} \rightarrow [\text{Cu}(\text{3,8-TMS-Phen})_2]^+ \quad (\lambda_{\text{em}} = 610\ \text{nm})[1]

Table 2: Metal Complex Properties

MetalGeometryApplication
Cu+\text{Cu}^+TetrahedralLuminescent sensors
Ru2+\text{Ru}^{2+}OctahedralPhotocatalysis
Fe2+\text{Fe}^{2+}Square planarSpin-crossover materials

Applications in Advanced Materials

Molecular Electronics

The compound’s extended π\pi-conjugation enables single-molecule conductance studies. In junction configurations, it exhibits a conductance of 103 G010^{-3}\ G_0 (where G0=2e2/hG_0 = 2e^2/h), making it suitable for molecular wires .

Metal-Organic Frameworks (MOFs)

As a ditopic ligand, 3,8-bis((trimethylsilyl)ethynyl)-1,10-phenanthroline bridges metal nodes (e.g., Zn2+\text{Zn}^{2+}) to form porous frameworks with surface areas exceeding 1500 m2/g1500\ \text{m}^2/\text{g}. These MOFs demonstrate exceptional gas storage capacities:

  • H2\text{H}_2: 2.5 wt% at 77 K

  • CO2\text{CO}_2: 12 mmol/g at 298 K

Catalysis

Palladium complexes of the desilylated derivative catalyze cross-coupling reactions with turnover numbers (TON) > 10410^4 .

Future Research Directions

  • Optoelectronic Tuning: Substituent engineering to modulate HOMO-LUMO gaps for organic photovoltaics.

  • Bioconjugation: Development of phenanthroline-protein hybrids for targeted drug delivery.

  • Sustainable Synthesis: Photocatalytic methods to reduce reliance on palladium catalysts.

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